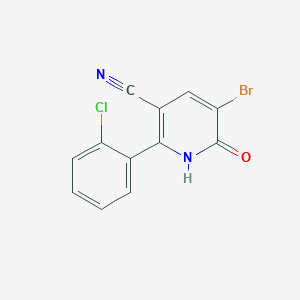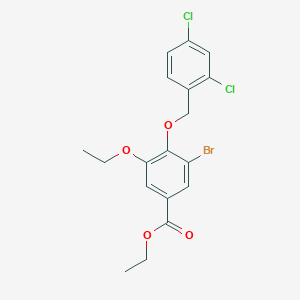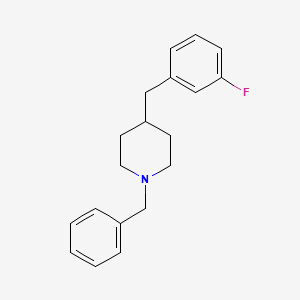
6-(Benzylthio)-5-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylthio)-5-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a benzylthio group attached to the sixth position and a methyl group at the fifth position of the nicotinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylthio)-5-methylnicotinaldehyde typically involves the introduction of the benzylthio group and the methyl group onto the nicotinaldehyde core. One common method involves the reaction of 5-methylnicotinaldehyde with benzylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzylthio)-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-(Benzylthio)-5-methylnicotinic acid.
Reduction: 6-(Benzylthio)-5-methyl-2-hydroxymethylnicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzylthio)-5-methylnicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzylthio)-5-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The benzylthio group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-(Benzylthio)-5-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(Benzylthio)-5-methyl-2-hydroxymethylnicotinaldehyde: Similar structure but with a hydroxymethyl group instead of an aldehyde.
6-(Benzylthio)-5-methylnicotinamide: Similar structure but with an amide group instead of an aldehyde.
Uniqueness: 6-(Benzylthio)-5-methylnicotinaldehyde is unique due to the presence of both the benzylthio and aldehyde groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
6-benzylsulfanyl-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-11-7-13(9-16)8-15-14(11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
INJFRXZKIKBHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B15229243.png)
![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)



![2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B15229268.png)
![tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B15229279.png)


![4-Aminofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15229303.png)
![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)
